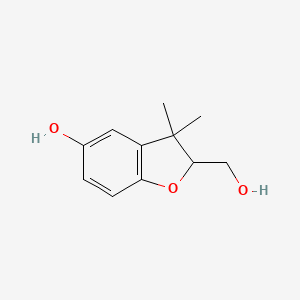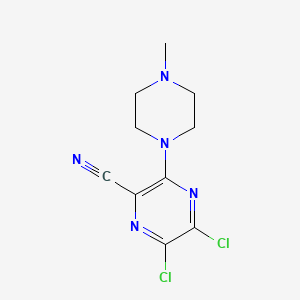
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a chemical compound characterized by its dichloro and cyano functional groups, as well as a piperazine ring. This compound is part of the pyrazine family, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dichloro and cyano groups can be achieved through halogenation and cyanation reactions, respectively. The piperazine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid.
Reduction: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the dichloro groups.
5,6-Dichloropyrazine-2-carbonitrile: Lacks the piperazine ring.
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Has a carboxamide group instead of a cyano group.
Uniqueness: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both dichloro groups and the piperazine ring, which can influence its chemical reactivity and biological activity.
This compound's diverse applications and unique structure make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
90601-44-8 |
|---|---|
Molecular Formula |
C10H11Cl2N5 |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
5,6-dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11Cl2N5/c1-16-2-4-17(5-3-16)10-7(6-13)14-8(11)9(12)15-10/h2-5H2,1H3 |
InChI Key |
YVMILYFCMWVSBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(C(=N2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


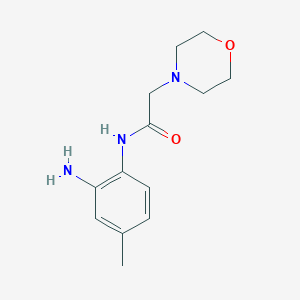

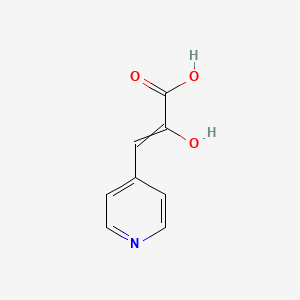
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
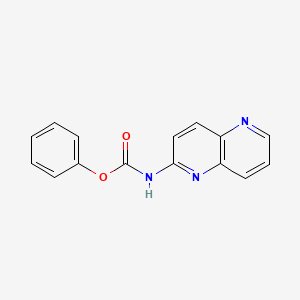
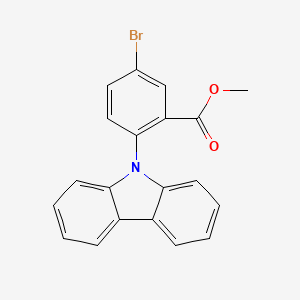
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
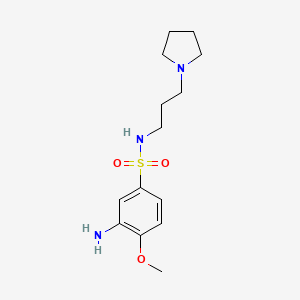
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)



![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)
